molecular formula C14H19N5O2S2 B2436416 N,N-diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamide CAS No. 326910-32-1

N,N-diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamide

Cat. No.: B2436416
CAS No.: 326910-32-1
M. Wt: 353.46
InChI Key: CJNMIXPUYWFGHA-QAVXEVKCSA-N
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Description

N,N-diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H19N5O2S2 and its molecular weight is 353.46. The purity is usually 95%.
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Properties

IUPAC Name

4-[(2-amino-4-methyl-1,3-thiazol-5-yl)diazenyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S2/c1-4-19(5-2)23(20,21)12-8-6-11(7-9-12)17-18-13-10(3)16-14(15)22-13/h6-9H,4-5H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUAWLYOSVSRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(N=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamide, a compound with the molecular formula C14H19N5O2S2C_{14}H_{19}N_5O_2S_2 and a molecular weight of 353.46 g/mol, has gained attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzene sulfonamide derivatives with thiazole-based hydrazines. The synthetic pathway often includes:

  • Formation of Thiazole Derivative : The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Condensation Reaction : The thiazole derivative undergoes condensation with diethylamine and sulfonamide to yield the final product.

Biological Activity

Studies have indicated that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

Research has demonstrated that this compound shows significant antimicrobial properties against a range of pathogens. Minimum inhibitory concentrations (MICs) have been established in vitro against both bacterial and fungal strains.

Pathogen TypeMIC (µg/mL)
Gram-positive bacteria32 - 64
Gram-negative bacteria64 - 128
Fungi16 - 32

2. Anticancer Activity

In vitro studies have indicated that this compound may inhibit cancer cell proliferation. It has shown promising results against various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)15
A549 (lung cancer)12

The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. Notably, it has shown potential as an inhibitor of certain kinases involved in cancer progression.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Study : A study published in MDPI demonstrated the effectiveness of this compound against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .
  • Anticancer Research : A recent investigation published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant anticancer activity through targeted inhibition of the C-Met signaling pathway . This pathway is crucial for tumor growth and metastasis.
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets, further supporting its potential as a lead compound in drug development .

Scientific Research Applications

Antimicrobial Activity

N,N-diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamide exhibits significant antimicrobial properties against various pathogens. Minimum inhibitory concentrations (MICs) have been established as follows:

Pathogen TypeMIC (µg/mL)
Gram-positive bacteria32 - 64
Gram-negative bacteria64 - 128
Fungi16 - 32

Anticancer Activity

In vitro studies indicate that this compound may inhibit cancer cell proliferation. It has shown promising results against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)15
A549 (lung cancer)12

The mechanism of action involves apoptosis induction and cell cycle arrest.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. Notably, it has shown potential as an inhibitor of certain kinases involved in cancer progression.

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Antimicrobial Study : A study published in MDPI demonstrated the effectiveness of this compound against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.
  • Anticancer Research : Research published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant anticancer activity through targeted inhibition of the C-Met signaling pathway, which is crucial for tumor growth and metastasis.
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets, further supporting its potential as a lead compound in drug development.

Q & A

Q. What are the optimized synthetic routes for this sulfonamide-thiazole hybrid compound?

The synthesis typically involves multi-step reactions, starting with the condensation of thiazole precursors (e.g., 2-imino-4-methyl-2,5-dihydro-1,3-thiazole) with hydrazine derivatives, followed by coupling to a sulfonamide backbone. Key steps include:

  • Hydrazone formation : Reaction of the thiazole imine group with hydrazine under acidic conditions (pH 4–6, ethanol solvent, 60–80°C) .
  • Sulfonamide linkage : Use of coupling agents like EDC/HOBt for amide bond formation between the hydrazone intermediate and N,N-diethylbenzenesulfonamide .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the compound’s structure validated post-synthesis?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify hydrogen/carbon environments (e.g., sulfonamide SO2_2 group at ~130–135 ppm in 13^{13}C NMR) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable): Resolves bond lengths and angles, particularly for the thiazole-hydrazone tautomer .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition temperature >200°C suggests suitability for high-temperature applications) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Varied assay conditions : pH, solvent (DMSO vs. aqueous buffers), or cell line specificity (e.g., HeLa vs. MCF-7). Standardize protocols using guidelines from the NCI-60 screening panel .
  • Tautomeric equilibria : The thiazole-hydrazone moiety may exist in multiple tautomeric forms, affecting binding. Use DFT calculations (B3LYP/6-31G*) to model dominant tautomers .
  • Statistical validation : Apply ANOVA or Bayesian meta-analysis to reconcile conflicting IC50_{50} values .

Q. What computational strategies predict its pharmacokinetic and target-binding properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like carbonic anhydrase IX (PDB ID: 3IAI). Focus on sulfonamide-Zn2+^{2+} coordination .
  • ADMET prediction : SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

Q. How to design assays for elucidating its mechanism of action in cancer models?

  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) in leukemia cell lines (e.g., K562) .
  • Enzyme inhibition : Spectrophotometric assays for carbonic anhydrase or thioredoxin reductase activity .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., p53 or Bcl-2 pathways) post-treatment .

Q. What structure-activity relationship (SAR) insights guide derivative design?

  • Critical substituents :
  • Sulfonamide group : Essential for hydrogen bonding with enzyme active sites. Replace diethyl groups with cyclopropyl to enhance rigidity .
  • Thiazole ring : Methyl at position 4 improves metabolic stability; substituting imino with nitro groups alters redox properties .
    • Bioisosteric replacements : Replace benzene with pyridine to modulate solubility without losing potency .

Methodological Considerations

  • Controlled reaction conditions : Optimize temperature (60–80°C) and solvent polarity (DMF vs. ethanol) to minimize byproducts like hydrazine dimers .
  • Data reproducibility : Use internal standards (e.g., deuterated DMSO for NMR) and triplicate experiments .

Key Structural and Functional Data

Property Value/Description Reference
Molecular Formula C20_{20}H25_{25}N5_5O2_2S2_2
Key Functional Groups Sulfonamide, thiazole, hydrazone
Thermal Stability Decomposition onset: 215°C (TGA)
LogP (Predicted) 3.2 ± 0.3 (SwissADME)

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